molecular formula C11H21N5S B11313653 N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No.: B11313653
M. Wt: 255.39 g/mol
InChI Key: OJRPBNSRLKGINS-UHFFFAOYSA-N
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Description

(CYCLOHEXYLMETHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a cyclohexylmethyl group attached to an ethyl chain, which is further linked to a 1-methyl-1H-1,2,3,4-tetrazol-5-yl group via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (CYCLOHEXYLMETHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the Cyclohexylmethyl Group: This can be achieved through the reaction of cyclohexylmethanol with a suitable halogenating agent to form cyclohexylmethyl halide.

    Introduction of the Tetrazole Group: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Linking the Groups: The final step involves the nucleophilic substitution reaction where the cyclohexylmethyl halide reacts with the tetrazole derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(CYCLOHEXYLMETHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

(CYCLOHEXYLMETHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (CYCLOHEXYLMETHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: Lacks the tetrazole group, making it less versatile in chemical reactions.

    1-Methyl-1H-1,2,3,4-tetrazole-5-thiol: Contains the tetrazole and sulfur groups but lacks the cyclohexylmethyl group.

Uniqueness

(CYCLOHEXYLMETHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to the combination of the cyclohexylmethyl group and the tetrazole ring linked by a sulfur atom. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H21N5S

Molecular Weight

255.39 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C11H21N5S/c1-16-11(13-14-15-16)17-8-7-12-9-10-5-3-2-4-6-10/h10,12H,2-9H2,1H3

InChI Key

OJRPBNSRLKGINS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCNCC2CCCCC2

Origin of Product

United States

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